

Quantitative Characterization of Quizartinib and AC886

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Compound Focus: Quizartinib Dihydrochloride

CAS No.: 1132827-21-4

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The table below summarizes key quantitative data for quizartinib and its active metabolite, AC886.

Parameter	Quizartinib	AC886	Experimental Context / Notes
Binding Affinity (Kd) for FLT3 [1]	3.3 nM	1.1 nM	Measured against 404 non-mutant kinases.
Number of Kinases Bound (Kd <100 nM) [1]	8 kinases	8 kinases	Demonstrates high selectivity. Other FLT3 inhibitors bound 19-83 other kinases.
Cellular Growth Inhibition (IC50) [1]	<1 nM	<1 nM	Potent growth inhibition in FLT3-ITD mutated AML cells.
Inhibition of hERG Current [2]	16.4% (at 1680 ng/mL)	12.0% (at 1730 ng/mL)	Contributes to QT prolongation risk.
Inhibition of IKs Current [2]	67.5% (at 1630 ng/mL)	Information not in sources	Major mechanism for QT prolongation.
Relative Exposure at Steady State [2]	Reference	~60% of quizartinib	In patients.

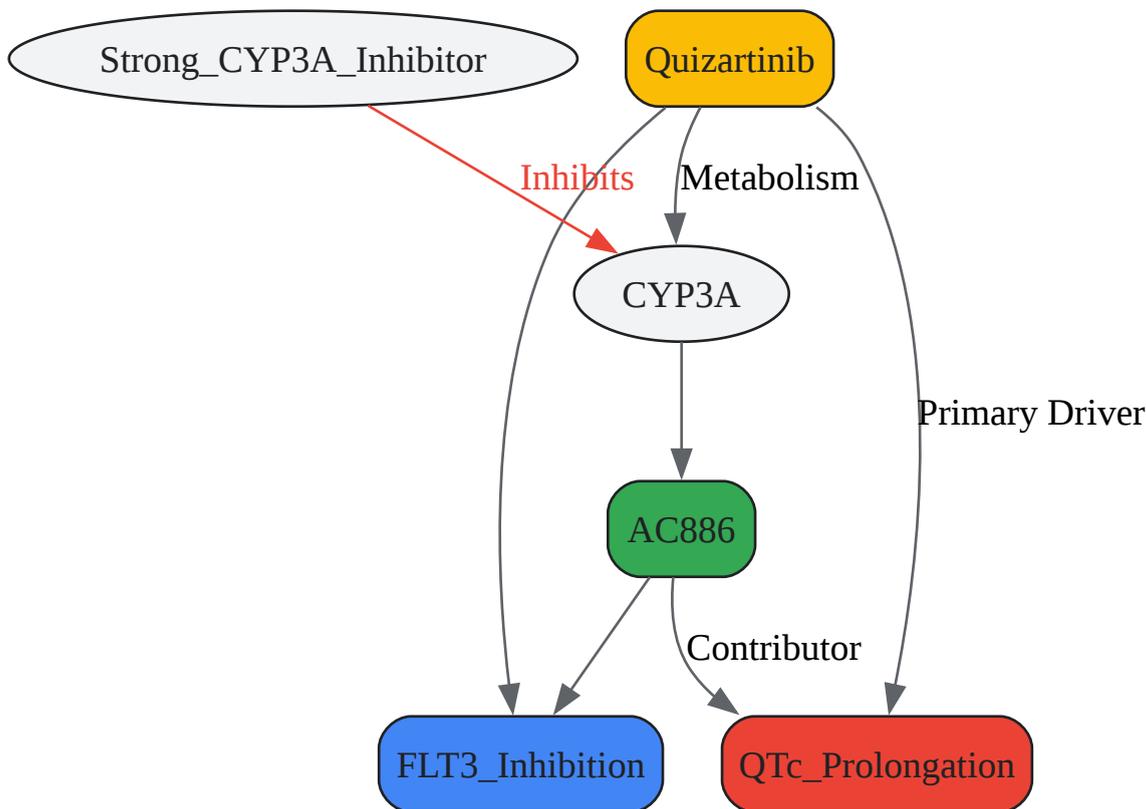
Detailed Experimental Protocols

The key experiments cited in the search results used the following methodologies:

- **Kinase Binding Affinity and Selectivity Profiling** [1]: The binding affinities (K_d) of quizartinib, AC886, and other FLT3 inhibitors were measured against a panel of **404 non-mutant kinases** using a **11-point dose-response curve in duplicate**. The results were visualized using a scatter plot where each point represented a kinase, clearly showing FLT3 as the primary target for quizartinib and AC886 with high selectivity.
- **Cellular Efficacy and Signaling Inhibition** [1]: The inhibitory effects on FLT3-ITD signaling pathways (e.g., PI3K/AKT, MEK/ERK, STAT5) and cell growth were assessed in FLT3-ITD mutated AML cell lines (e.g., MOLM-14). Assays measured **phosphorylation levels of key pathway proteins** and **cell viability** (with reported IC_{50} values) after exposure to the compounds.
- **In Vivo Antitumor Activity** [1]: The efficacy of quizartinib was evaluated in **mouse xenograft models** implanted with FLT3-ITD mutated tumors (including midostaurin-resistant lines). Mice were administered quizartinib orally at various doses (e.g., ≥ 1 mg/kg), and studies monitored **tumor volume regression** and **body weight** as an indicator of toxicity.
- **Concentration-QTc Analysis** [3] [2]: This analysis used data from the phase 3 QuANTUM-R study (NCT02039726). **Nonlinear mixed-effects modeling** was performed on **time-matched, centrally read triplicate ECG measurements** and observed plasma concentrations of quizartinib and AC886 from 226 patients. The relationship was best described by a **nonlinear maximum effect (Emax) model**.

Metabolic Pathway and Pharmacological Relationships

The following diagram illustrates the relationship between quizartinib, its metabolite AC886, and their key pharmacological effects.



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Relationship between quizartinib, its metabolite AC886, and key pharmacological effects.

Clinical and Preclinical Significance of AC886

- **Overcoming Resistance:** Preclinical studies show that quizartinib (and by extension, AC886) maintains **antileukemic activity in midostaurin-resistant AML cell lines and mouse xenograft models**. This suggests its potential therapeutic value following failure of a type I FLT3 inhibitor like midostaurin [1].
- **Impact on Dosing and Drug Interactions:** Quizartinib is primarily metabolized by CYP3A, and AC886 is also a substrate for this enzyme [4] [2]. When co-administered with a **strong CYP3A inhibitor** (e.g., ketoconazole), quizartinib exposure nearly doubles. This is clinically managed by **reducing the quizartinib dose** (e.g., from 30 mg to 20 mg, or from 60 mg to 30 mg) to manage the increased risk of QTc prolongation [4] [2].
- **Role in Efficacy and Safety:** AC886 is a **major active species** detected in plasma alongside quizartinib. The combined inhibitory effect of both compounds on FLT3-ITD drives efficacy [1]. Conversely, the concentration-dependent QTc interval prolongation, a major safety concern, is attributed to the combined effect of both the parent drug and the metabolite [3] [2].

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